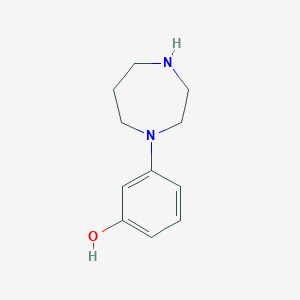

3-(1,4-Diazepan-1-yl)phenol

Description

Role of Seven-Membered Nitrogen Heterocycles in Drug Discovery

Seven-membered nitrogen heterocycles, such as the 1,4-diazepane ring found in the subject compound, are considered "privileged structures" in drug discovery. This designation is due to their ability to bind to a variety of biological targets with high affinity and specificity. The non-planar and flexible nature of the seven-membered ring allows these molecules to adopt diverse three-dimensional conformations, enabling them to fit into the complex binding sites of proteins.

Importance of Phenolic Moieties in Biological Systems

The phenol (B47542) group is another cornerstone of many biologically active molecules, both natural and synthetic. The hydroxyl group attached to an aromatic ring can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules. Furthermore, the phenolic moiety is a well-known antioxidant, capable of scavenging harmful free radicals, which are implicated in a multitude of diseases.

Phenolic compounds are ubiquitous in nature and are recognized for their diverse health benefits. In medicinal chemistry, the phenol group is often incorporated into drug candidates to enhance their binding affinity to target proteins or to improve their solubility and metabolic stability. The ability of the phenolic hydroxyl group to be modified or to serve as a handle for further chemical elaboration also makes it a valuable component in the design of new therapeutic agents and chemical probes.

Structure

3D Structure

Properties

CAS No. |

223797-06-6 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

3-(1,4-diazepan-1-yl)phenol |

InChI |

InChI=1S/C11H16N2O/c14-11-4-1-3-10(9-11)13-7-2-5-12-6-8-13/h1,3-4,9,12,14H,2,5-8H2 |

InChI Key |

FJCDUDLEMKEZCV-UHFFFAOYSA-N |

SMILES |

C1CNCCN(C1)C2=CC(=CC=C2)O |

Canonical SMILES |

C1CNCCN(C1)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Overview of Key Research Domains in 3 1,4 Diazepan 1 Yl Phenol Studies

Retrosynthetic Analysis of the this compound Architecture

A retrosynthetic analysis of the target molecule, this compound, reveals several possible disconnection points. The most logical approach involves disconnecting the bond between the phenolic ring and the diazepane nitrogen. This leads to two key synthons: a 3-halophenol or a related electrophile and 1,4-diazepane.

Another key disconnection is within the 1,4-diazepane ring itself. The seven-membered ring can be conceptually broken down into simpler, acyclic precursors. A common strategy involves disconnections at the C-N bonds, leading back to a diamine and a suitable dielectrophile. For instance, a 1,2-diamine and a 1,3-dihalopropane derivative can be envisioned as precursors. This approach allows for the construction of the diazepine ring through cyclization reactions.

Strategies for the Formation of the 1,4-Diazepane Ring System

The construction of the 1,4-diazepane ring is a critical step in the synthesis of the target molecule. Various methods have been developed to achieve this, ranging from classical cyclization reactions to modern transition metal-catalyzed approaches.

Cyclization Reactions and Precursor Functionalization

Cyclization reactions are a cornerstone of heterocyclic synthesis, and the formation of the 1,4-diazepane ring is no exception. These reactions typically involve the intramolecular reaction of a linear precursor containing two nucleophilic nitrogen atoms and a suitable electrophilic fragment.

One common method involves the condensation of a 1,2-diamine with a 1,3-dielectrophile. For example, the reaction of ethylenediamine (B42938) with a 1,3-dihalopropane can lead to the formation of the diazepine ring. The precursors can be functionalized prior to cyclization to introduce desired substituents on the diazepine core.

The use of multicomponent reactions (MCRs) has also emerged as a powerful tool for the synthesis of diazepine scaffolds. nih.gov For instance, an Ugi-type four-component reaction (Ugi-4CR) can be employed, followed by a deprotection and cyclization sequence to furnish the 1,4-diazepine ring. nih.gov Microwave-assisted Ugi-4CRs have been shown to significantly reduce reaction times compared to conventional methods. nih.gov

Another approach involves the intramolecular cyclization of amino acids. researchgate.net Starting from enantiomerically pure amino acids, 1,4-diazepanes with various substituents can be synthesized through a late-stage diversification strategy, with the key step being an intramolecular EDC coupling. researchgate.net

Table 1: Examples of Cyclization Reactions for 1,4-Diazepane Synthesis

| Diamine Precursor | Dielectrophile/Coupling Reagent | Conditions | Product | Reference |

| N-Boc-ethylenediamine | Ethyl levulinate | p-Toluenesulfonic acid, Toluene, reflux | N-Boc protected diazepanone | |

| 2-Aminobenzyl alcohols | 1,2-Amino alcohols | Ruthenium catalyst | Tetrahydro-1H-1,4-benzodiazepines | researchgate.net |

| N-indolyl phenylacrylamides | Aroyl chlorides | Visible-light photoredox catalysis | Indole-fused 1,4-diazepinones | unimi.it |

| 1,2-Diamines | Alkyl 3-oxohex-5-enoates | Solvent-free | 1,4-Diazepanes | acs.org |

Transition Metal-Catalyzed Approaches to Diazepane Synthesis

Transition metal catalysis has revolutionized organic synthesis, and the formation of heterocyclic rings is no exception. Palladium-catalyzed cross-coupling reactions are particularly useful for constructing C-N bonds. For instance, the Buchwald-Hartwig amination can be employed to couple a diamine with a dihalide to form the diazepine ring.

Rhodium-catalyzed reactions have also been utilized. For example, the direct β-C(sp3)–H carbonylation of N-(2-pyridyl)pyrrolidines in the presence of a rhodium catalyst can be adapted for the synthesis of functionalized piperidines and other heterocycles. thieme-connect.com

More recently, gold-catalyzed cyclization reactions have been developed for the synthesis of polycyclic 1,4-diazepines. mdpi.com These reactions often proceed under mild conditions and offer high yields.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired 1,4-diazepane product. Key parameters that are often varied include the choice of solvent, temperature, catalyst, and base.

For instance, in the synthesis of indole-fused 1,4-diazepinones via photoredox-catalyzed cascade cyclization, the reaction is typically carried out at room temperature under blue LED irradiation. unimi.it The choice of solvent and the amount of catalyst and radical precursor are critical for achieving high yields. unimi.it

In the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, the choice of base and solvent significantly impacts the regioselectivity and yield of the N-alkylation step. nih.gov For example, using NaH as the base in DMF was found to be optimal for the N-alkylation of ethyl 1H-indole-2-carboxylate with 2-(chloromethyl)oxirane. nih.gov

The use of green chemistry approaches, such as employing water as a solvent or using recyclable catalysts, is also an important consideration for developing sustainable synthetic methods. researchgate.netresearchgate.net

Table 2: Optimization of Reaction Conditions for Diazepane Synthesis

| Reaction Type | Key Parameter | Optimized Condition | Outcome | Reference |

| N-alkylation of NH-pyrazoles | Base/Solvent | K2CO3 in DMF | Improved regioselectivity and yield | nih.gov |

| Photoredox-catalyzed cyclization | Reaction Time/Temperature | 20 h at room temperature | High yields of diastereomeric products | unimi.it |

| Ugi-4CR for benzodiazepines | Reaction Method | Microwave irradiation | Reduced reaction time from 48h to 30 min | nih.gov |

Approaches for Phenol Introduction and Regioselective Functionalization

Once the 1,4-diazepane ring is constructed, the next critical step is the introduction of the phenol moiety. This is typically achieved through the reaction of the diazepine with a suitable phenol precursor.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA) is a common method for introducing a nucleophile, such as the nitrogen of the 1,4-diazepane, onto an aromatic ring. numberanalytics.comlibretexts.orgyoutube.com This reaction typically requires an activated aryl halide, where an electron-withdrawing group is present ortho or para to the leaving group. numberanalytics.comlibretexts.org

In the context of synthesizing this compound, a 3-halophenol derivative with an activating group could be used. However, the hydroxyl group of the phenol is an activating group for electrophilic aromatic substitution, not nucleophilic substitution. Therefore, direct SNA on a simple halophenol is generally not feasible.

A more viable strategy involves the use of a precursor where the hydroxyl group is protected or masked. For example, a 3-fluoro- or 3-chloronitrobenzene could be reacted with the 1,4-diazepane via SNA. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack. Subsequent reduction of the nitro group to an amino group, followed by diazotization and hydrolysis, would yield the desired phenol.

Alternatively, transition metal-catalyzed C-N bond forming reactions, such as the Buchwald-Hartwig amination, can be employed to couple the 1,4-diazepane with a 3-halophenol derivative. These reactions are often more versatile than traditional SNA and can tolerate a wider range of functional groups.

The regioselective functionalization of phenols is another important consideration. nih.govnih.govbohrium.comacs.org Directing groups can be used to control the position of substitution on the phenolic ring. rsc.org For example, the use of a removable directing group on the phenolic hydroxyl can facilitate ortho- or para-selective C-H functionalization. nih.gov

Coupling Reactions Involving Phenolic Precursors

A prominent and versatile method for the synthesis of this compound and its derivatives is through coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. organic-chemistry.org

The general approach involves the reaction of a phenolic precursor, typically an aryl halide or triflate, with 1,4-diazepane or its derivatives. The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source and a suitable phosphine (B1218219) ligand. The choice of ligand is critical for the efficiency of the reaction and can influence the scope of the substrates. organic-chemistry.orgnih.gov

Key Components of Buchwald-Hartwig Amination:

Aryl Halide/Triflate: A derivative of 3-hydroxyphenol where the hydroxyl group is either protected or the coupling is performed on a precursor that can be later converted to the phenol. Common starting materials include 3-bromophenol (B21344) or 3-iodophenol.

Amine: 1,4-Diazepane or a mono-protected derivative is used as the nucleophile. The use of a protecting group on one of the nitrogen atoms of the diazepane can prevent side reactions and allow for further functionalization.

Palladium Catalyst: A variety of palladium sources can be used, such as Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium-ligand complexes.

Ligand: Bulky, electron-rich phosphine ligands are typically employed to facilitate the catalytic cycle. Examples include XPhos, RuPhos, and others. nih.gov

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used. nih.gov

The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired product. Microwave irradiation has also been successfully employed to accelerate these coupling reactions. beilstein-journals.org

A specific example involves the coupling of 1-bromo-3-methoxybenzene with a protected 1,4-diazepane, followed by demethylation to yield the final phenolic product. This two-step process allows for a clean coupling reaction without interference from the acidic phenolic proton.

Stereoselective Synthesis of Chiral Analogs (if applicable to specific derivatives)

The synthesis of chiral analogs of this compound is of significant interest as the stereochemistry of a molecule can have a profound impact on its biological activity. Chiral 1,4-diazepane scaffolds can be prepared through several stereoselective methods.

One common approach is the use of chiral starting materials . For instance, a chiral diamine can be used to construct the diazepane ring, thereby introducing a stereocenter that is maintained throughout the subsequent synthetic steps.

Another powerful technique is asymmetric reductive amination . This method can be employed to create chiral centers during the formation of the diazepane ring or during its functionalization. An intramolecular asymmetric reductive amination catalyzed by imine reductases (IREDs) has been developed for the synthesis of chiral 1,4-diazepanes. acs.org This biocatalytic approach offers high enantioselectivity. acs.org

The general strategy involves the cyclization of a suitable amino-keto precursor, which forms a cyclic imine intermediate. This imine is then reduced stereoselectively by the chiral catalyst, often a transition metal complex with a chiral ligand or an enzyme, to yield the enantiomerically enriched diazepane.

Key aspects of stereoselective synthesis include:

Chiral Pool Synthesis: Utilizing readily available chiral building blocks.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity. This can involve transition metal catalysts with chiral ligands or biocatalysts like enzymes. acs.org

Resolution of Racemates: Separating a racemic mixture of the final compound or a key intermediate using techniques like chiral chromatography or diastereomeric salt formation.

For example, a chiral derivative of this compound could be synthesized by first preparing an enantiomerically pure substituted 1,4-diazepane, followed by its coupling to the phenolic precursor.

Purification and Isolation Techniques for Synthesized Compounds

The purification and isolation of the synthesized this compound and its derivatives are critical steps to obtain compounds of high purity for subsequent biological evaluation and characterization. A combination of chromatographic and non-chromatographic techniques is typically employed.

Common Purification Techniques:

Column Chromatography: This is the most widely used method for the purification of organic compounds. Silica (B1680970) gel is the most common stationary phase, and the eluent is a mixture of solvents of varying polarity, such as dichloromethane/methanol or ethyl acetate/hexanes. google.com The polarity of the solvent system is adjusted to achieve optimal separation of the desired product from impurities and unreacted starting materials. google.com

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure compounds, especially for final purification or for the separation of stereoisomers, preparative HPLC is often the method of choice. google.com Both normal-phase and reverse-phase columns can be used depending on the polarity of the compound.

Recrystallization: This technique is useful for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Acid-Base Extraction: Due to the basic nature of the diazepane nitrogen atoms and the acidic nature of the phenolic hydroxyl group, acid-base extraction can be an effective method for purification. The compound can be extracted into an acidic aqueous solution from an organic layer, and then the pH of the aqueous layer is adjusted to basic to precipitate or extract the pure compound back into an organic solvent. rsc.org

Filtration through Celite: After a reaction, the mixture is often filtered through a pad of Celite to remove solid reagents or catalysts, such as palladium on carbon. google.com

The purity of the isolated compound is typically assessed by analytical techniques such as thin-layer chromatography (TLC), analytical HPLC, and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Methodologies for Comprehensive Structural Assignment

Spectroscopic techniques are fundamental to determining the precise structure of a chemical compound. A combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry would be required for the full structural assignment of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

Specific ¹H and ¹³C NMR spectral data for this compound, including chemical shifts (δ), coupling constants (J), and signal integrations, are not available in the public domain. Such data would be essential to confirm the number and type of proton and carbon environments, corresponding to the aromatic protons of the phenol ring and the aliphatic protons of the diazepane ring.

Interactive ¹H NMR Data Table (Hypothetical)

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|

Interactive ¹³C NMR Data Table (Hypothetical)

| Chemical Shift (ppm) | Assignment |

|---|

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for establishing the bonding framework and the through-space proximity of atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, key for connecting the phenyl and diazepane rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would indicate spatial proximity between protons, offering insight into the molecule's preferred conformation in solution.

Detailed experimental data from these 2D NMR techniques for this compound has not been found in published literature.

Vibrational Spectroscopy for Characteristic Functional Groups and Molecular Fingerprints (IR, Raman)

No specific experimental IR or Raman spectra for this compound have been located in the reviewed scientific databases. Data is available for derivatives, but these exhibit different spectral features due to their additional functional groups. openpharmaceuticalsciencesjournal.com

Interactive Vibrational Spectroscopy Data Table (Hypothetical)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |

|---|

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is used to determine the exact molecular weight of a compound with high precision, allowing for the confirmation of its elemental formula. Analysis of the fragmentation pattern provides further structural evidence.

While mass spectrometry data exists for various derivatives, a high-resolution mass spectrum and detailed fragmentation analysis for the parent compound this compound are not documented in the available literature.

Interactive HRMS Data Table (Hypothetical)

| m/z (Calculated) | m/z (Found) | Formula | Ion |

|---|

Analysis of Conformational Dynamics and Inversion Barriers of the Seven-Membered Ring

The seven-membered 1,4-diazepane ring, a core structural feature of this compound, is characterized by significant conformational flexibility. Unlike rigid aromatic systems, this saturated heterocycle is not planar and dynamically interconverts between several low-energy conformations. The most stable conformations are typically variants of chair and boat forms, with the twist-boat conformation also being a notable low-energy state for some derivatives. nih.gov This dynamic behavior is crucial as the three-dimensional shape of the molecule can significantly influence its interactions with biological targets.

The process of interconversion between these conformations, often referred to as ring inversion or ring flipping, is a key aspect of the diazepane ring's dynamic nature. This inversion does not occur without an energy cost; the molecule must pass through higher-energy transition states. The energy required for this process is known as the inversion barrier, which is a critical parameter in understanding the molecule's structural dynamics. Studies on related N-substituted quinazolino nih.govresearchgate.netbenzodiazepines have shown that a significant barrier to ring flipping can render methylene (B1212753) protons non-equivalent on the NMR timescale. chem-soc.si

The magnitude of this energy barrier is highly sensitive to the nature and position of substituents on the diazepane ring. nih.govacs.org For instance, computational studies on diazepam and its derivatives have highlighted the substantial impact of N-substitution on the ring inversion energetics. nih.gov Ab initio calculations have determined the ring inversion barrier for diazepam to be approximately 17.6 kcal/mol, a value that shows good agreement with experimental data. nih.govsemanticscholar.org In contrast, the barrier for N(1)-desmethyldiazepam is considerably lower, calculated at 10.9 kcal/mol. nih.gov These findings underscore the principle that substituents can be strategically employed to modulate the conformational rigidity of the seven-membered ring.

Experimental and computational techniques are synergistically used to elucidate these complex dynamics. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, including 2D-EXSY techniques, is a powerful tool for characterizing inversion barriers by analyzing temperature-dependent changes in the NMR spectrum. acs.org Computational methods, particularly Density Functional Theory (DFT) calculations, complement experimental work by providing detailed insights into the structural parameters of different conformers and accurately predicting inversion barriers, often within 1-2 kcal/mol of experimental values. acs.org X-ray crystallography provides definitive solid-state conformational data, though the observed conformation represents a single, low-energy state in the crystal lattice and may not be the only or even the most prevalent conformation in solution. nih.govnih.gov

The table below summarizes research findings on the ring inversion barriers for several compounds containing the 1,4-diazepane or the closely related 1,4-benzodiazepine (B1214927) core, illustrating the range of these energy barriers.

| Compound | Method | Calculated Inversion Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Diazepam | Ab initio Calculation | 17.6 | nih.gov |

| N(1)-desmethyldiazepam | Ab initio Calculation | 10.9 | nih.gov |

| Nimetazepam | DFT Calculation | 16.7 | researchgate.net |

| 1,4-Diazepines (general) | NMR Spectroscopy | ~10.7 (45 kJ/mol) |

The investigation of conformational dynamics relies on a combination of sophisticated analytical and computational tools. Each technique provides unique information that, when combined, offers a comprehensive picture of the molecule's behavior.

| Technique | Application in Conformational Analysis | Reference |

|---|---|---|

| Dynamic NMR (DNMR) / 2D-EXSY | Measures rates of conformational exchange to determine free energy barriers (ΔG‡) of ring inversion. | acs.org |

| X-ray Crystallography | Provides precise atomic coordinates of the molecule in its solid-state, low-energy conformation. | nih.govresearchgate.net |

| Computational Modeling (DFT, Ab initio) | Calculates the relative energies of different conformers and the energy profiles of inversion pathways to predict barriers. | nih.govacs.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time to explore the conformational space and identify low-energy conformations. | publicationslist.org |

While direct experimental data on the conformational dynamics of this compound is not extensively documented in the surveyed literature, the detailed analyses of structurally analogous 1,4-diazepane and 1,4-benzodiazepine derivatives provide a robust theoretical and empirical framework. This body of research strongly suggests that the seven-membered ring of this compound is a flexible entity, likely existing as an equilibrium of chair and boat-like conformers, with a significant energy barrier to interconversion that is influenced by the phenolic substituent.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for predicting the properties of molecules with a favorable balance of accuracy and computational cost. For 3-(1,4-Diazepan-1-yl)phenol, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have provided significant insights into its molecular and electronic characteristics.

Optimized Molecular Geometry and Energetic Minimization

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, the optimized structure reveals key bond lengths, bond angles, and dihedral angles. The diazepane ring typically adopts a stable chair-like or boat-like conformation to minimize steric strain. The planar phenolic group is attached to one of the nitrogen atoms of the diazepane ring. The energetic minimization process confirms the stability of this predicted geometry.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C-O (Phenol) | 1.365 |

| O-H (Phenol) | 0.967 | |

| C-N (Phenol-Diazepane) | 1.398 | |

| Bond Angle | C-O-H (Phenol) | 108.5 |

| C-N-C (Diazepane) | 115.2 |

Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set used.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is predominantly localized on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the aromatic system. The LUMO, conversely, is distributed more over the diazepane ring and the carbon atoms of the phenol ring. This distribution suggests that the phenolic part of the molecule is the primary site for electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.87 |

| LUMO Energy | -0.25 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing intramolecular bonding and non-bonding interactions. This analysis helps to understand charge transfer, hyperconjugation, and the nature of chemical bonds. In this compound, NBO analysis highlights the significant delocalization of electron density from the lone pairs of the phenolic oxygen and the diazepane nitrogens into the aromatic ring. This charge delocalization contributes to the stability of the molecule. The analysis also quantifies the stabilization energies associated with these intramolecular interactions, providing a measure of their strength.

Electrostatic Potential Surface (EPS) Mapping for Reactivity Prediction

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The EPS map of this compound shows regions of negative electrostatic potential (typically colored red or orange) and positive electrostatic potential (colored blue). The most negative potential is located around the phenolic oxygen atom, indicating its high susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group and the hydrogens on the diazepane ring exhibit positive potential, making them likely sites for nucleophilic interaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated and show a good correlation with experimental spectra. The calculations help in the precise assignment of signals to specific protons and carbon atoms within the molecule.

Vibrational Frequencies: The vibrational (infrared and Raman) frequencies of the molecule can also be computed. The calculated frequencies correspond to specific vibrational modes, such as the O-H stretch of the phenol group, the C-H stretches of the aromatic and diazepane rings, and the C-N stretching modes. These theoretical spectra are instrumental in interpreting experimental vibrational spectra.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Phenol O-H | Stretching | 3550 |

| Aromatic C-H | Stretching | 3050-3100 |

| Aliphatic C-H | Stretching | 2850-2950 |

| Aromatic C=C | Stretching | 1500-1600 |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While DFT calculations provide a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for understanding the influence of the surrounding environment, such as a solvent.

By simulating the motion of the molecule in a solvent box (e.g., water), MD simulations can reveal the preferred conformations of the diazepane ring and the orientation of the phenol group. These simulations also provide insights into the hydrogen bonding interactions between the molecule and solvent molecules. For instance, the phenolic hydroxyl group and the nitrogen atoms of the diazepane ring are expected to act as hydrogen bond acceptors and donors, influencing the molecule's solubility and intermolecular interactions. The simulations can track changes in bond lengths, angles, and dihedral angles over time, providing a comprehensive understanding of the molecule's flexibility and dynamic behavior in a realistic environment.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational, or in silico, methods are valuable tools in the early stages of drug discovery for predicting the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictive models help to identify candidates with potentially favorable drug-like characteristics, thereby reducing the time and resources invested in compounds that are likely to fail in later developmental stages. While specific in silico ADME studies dedicated exclusively to this compound are not extensively available in the public domain, the ADME properties of structurally related compounds and derivatives have been investigated.

Detailed research into analogues, such as substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, has utilized computational tools like QikProp to predict a range of pharmaceutically relevant properties. openpharmaceuticalsciencesjournal.com These studies provide insights into the potential ADME profile of the core 3-(1,4-diazepan-1-yl) moiety. For instance, investigations into such derivatives have shown that they can exhibit significant values for various ADME descriptors, often complying with established guidelines for drug-likeness such as Lipinski's rule of five and Jorgensen's rule of three. openpharmaceuticalsciencesjournal.com These rules are heuristics used to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Generally, in silico ADME predictions encompass a variety of parameters. These can be broadly categorized as follows:

Absorption: This includes predictions of properties like human intestinal absorption (HIA), cell permeability (often modeled using Caco-2 cell permeability assays), and oral bioavailability.

Distribution: Key predicted parameters involve blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and the volume of distribution (Vd).

Metabolism: Computational models can predict the likelihood of a compound being a substrate or inhibitor of various cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Predictions in this category often relate to the compound's clearance and potential for renal excretion.

The tables below present a hypothetical but representative set of in silico ADME predictions for a compound like this compound, based on the types of data typically generated in such studies. It is crucial to note that these are illustrative examples and not actual experimental data for this specific compound.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | > 80 | High potential for absorption from the gastrointestinal tract. |

| Caco-2 Permeability (nm/s) | > 500 | High permeability, suggesting good potential for passive diffusion across the intestinal epithelium. |

| Oral Bioavailability (%) | > 70 | Predicted to have good oral bioavailability. |

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Blood-Brain Barrier Penetration (logBB) | -0.5 | Predicted to have moderate penetration of the blood-brain barrier. |

| Plasma Protein Binding (%) | < 60 | Low to moderate binding to plasma proteins, suggesting a higher fraction of the drug would be free to exert its pharmacological effect. |

| Volume of Distribution (L/kg) | > 1 | Suggests distribution into tissues beyond the plasma volume. |

| Parameter | Prediction | Interpretation |

|---|---|---|

| CYP2D6 Substrate | Yes | Likely to be metabolized by the cytochrome P450 2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP3A4. |

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance (mL/min/kg) | < 15 | Predicted to have low to moderate clearance. |

| Renal Excretion (%) | > 50 | A significant portion of the compound is predicted to be excreted unchanged by the kidneys. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Diazepane Ring: Substituent Effects and Nitrogen Alkylation

The seven-membered diazepane ring is a key structural feature, and its modification has been a focal point of SAR studies. Alterations to this ring can influence the compound's conformation, basicity, and steric profile, thereby affecting its binding affinity and functional activity.

Substituent Effects: The introduction of substituents on the carbon atoms of the diazepane ring can significantly modulate biological activity. In related 1,4-diazepine structures, the position and nature of these substituents are critical. For instance, in the development of 1,4-benzodiazepine (B1214927) derivatives, modifications at various positions of the diazepine (B8756704) ring have been shown to impact their anticonvulsant and antianxiety effects. chemisgroup.usresearchgate.net The introduction of benzylidene groups at the C3 position of the diazepine ring, particularly with para-substitution by electron-withdrawing atoms like halogens, has produced potent compounds. chemisgroup.us

Nitrogen Alkylation: The nitrogen atoms of the 1,4-diazepane ring offer key points for modification. N-alkylation can alter the compound's pKa, lipophilicity, and ability to form hydrogen bonds. In studies on related 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides designed as 5-HT6 antagonists, N-alkylation on the diazepane ring was generally well-tolerated and maintained high binding affinity. openpharmaceuticalsciencesjournal.com This suggests that this position can be modified to fine-tune pharmacokinetic properties without compromising potency. For example, comparing an N-phenyl substituted analog with an N-ethyl substituted analog revealed that the smaller alkyl group led to a notable increase in potency, indicating a sensitivity to the size and nature of the substituent at this position. openpharmaceuticalsciencesjournal.com

| Compound Series | Modification | Effect on Potency/Binding Affinity |

|---|---|---|

| 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides | N-alkylation (general) | Tolerated, maintained binding affinity |

| Substitution at R1 (e.g., Ethyl vs. Phenyl) | Increased potency with smaller alkyl group (ethyl) |

Exploration of Substitutions on the Phenol (B47542) Moiety and Their Influence on Biological Interactions

The phenol group is a critical pharmacophore in many biologically active molecules, capable of acting as a hydrogen bond donor and acceptor. researchgate.netnsf.gov Its modification can profoundly impact receptor binding and metabolic stability.

SAR studies on analogous systems demonstrate that the electronic and steric properties of substituents on the phenolic ring are pivotal. Phenolic compounds are known to exhibit a range of biological activities, including cytotoxic properties against cancer cells. nih.gov In the development of monoamine transporter inhibitors based on bicifadine (B1205413) analogs, where a phenyl ring is a core component, substitutions on this ring led to the discovery of compounds with varied activities and selectivities. nih.gov For example, introducing different substituents can alter the electronic distribution of the ring, influencing cation-π or π-π stacking interactions with receptor residues. Furthermore, the position of the hydroxyl group is often crucial; moving it from meta (as in the parent compound) to ortho or para positions would likely have a dramatic effect on the binding mode and affinity.

| Modification Type | Potential Influence on Biological Interactions | Rationale |

|---|---|---|

| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Alter hydrogen bond acidity; modify electronic interactions | Changes pKa of the hydroxyl group and ring's electrostatic potential |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Enhance π-π stacking; alter metabolic profile | Increases electron density of the aromatic ring |

| Positional Isomerism (ortho, meta, para) | Drastically change binding geometry and affinity | Alters the orientation of the crucial hydroxyl group relative to the rest of the molecule |

Impact of Linker Length and Type on Compound Activity in Related Analogs

While 3-(1,4-Diazepan-1-yl)phenol features a direct linkage, studies on analogous structures where a linker is inserted between the aromatic and cyclic amine moieties provide valuable SAR insights. The length, rigidity, and chemical nature of a linker can dictate the relative orientation of the two key pharmacophores, which is critical for optimal receptor engagement.

Bioisosteric Replacements of the Phenol or Diazepane Core

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties while retaining the primary binding interactions of the parent molecule. drugdesign.org

Phenol Bioisosteres: The phenol group is often a target for bioisosteric replacement due to its potential for rapid metabolism and poor oral bioavailability. researchgate.netnih.gov A wide range of heterocyclic structures can mimic the hydrogen-bonding and electronic properties of the phenol. Commonly used bioisosteres include pyridones, quinolinones, benzimidazolones, and indoles. researchgate.netnih.gov For example, the replacement of a phenol with a carboxamide group in a µ-opioid receptor antagonist led to a metabolically more stable compound. researchgate.net These replacements can offer improved drug-like properties while maintaining or even enhancing biological activity by engaging in similar hydrogen bond interactions as the original hydroxyl group. u-tokyo.ac.jp

Diazepane Bioisosteres: The diazepane ring can also be replaced to modulate a compound's physicochemical properties, such as pKa and lipophilicity. cambridgemedchemconsulting.com Depending on the specific interactions required for activity, alternative cyclic diamine structures or other ring systems could be considered. For instance, smaller rings like piperazine (B1678402) may be used, which could alter the conformational flexibility and vectoral presentation of the nitrogen substituents. Conformationally rigid bicyclic systems or spirocycles have also been explored as bioisosteric replacements for common saturated rings like piperidine, offering a way to explore new chemical space and improve properties like metabolic stability. cambridgemedchemconsulting.comchem-space.com

| Original Core | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Phenol | Pyridone / Quinolinone | Mimics H-bond donor/acceptor properties, may improve metabolic stability |

| Indole (B1671886) / Benzimidazolone | Maintains aromatic character and H-bonding potential | |

| Carboxamide | Can engage in similar H-bond networks, often more metabolically robust | |

| Diazepane | Piperazine | Reduces ring size, alters conformational flexibility and pKa |

| Spirocyclic or Bicyclic Amines | Introduces conformational rigidity, explores different exit vectors, can block metabolic sites |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool for understanding the correlation between the physicochemical properties of a series of compounds and their biological activities. By generating statistically significant models, QSAR can offer predictive insights for the design of new, more potent analogs.

Application of Computational Homology Models for Structure-Affinity Relationships

In the absence of an experimentally determined crystal structure of a target protein, homology modeling can be used to build a 3D model based on the known structure of a related protein. These models are invaluable for visualizing and predicting how ligands like this compound and its analogs bind to their target.

This approach has been successfully applied to understand the binding of benzodiazepines, which share the diazepine core, to GABAA receptors. nih.govnih.gov By docking diazepam and its derivatives into multiple homology models of the receptor's benzodiazepine (B76468) binding site, researchers were able to identify the most likely binding poses. nih.gov These models helped explain experimental SAR data, such as why certain substitutions enhance affinity while others diminish it. For example, docking studies can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.gov By analyzing these interactions within the modeled binding pocket, hypotheses can be formed about the structure-affinity relationship, guiding the design of new analogs with improved binding characteristics. This computational approach allows for the virtual screening of new chemical entities and provides a structural basis for interpreting complex SAR data. nih.gov

Mechanistic Investigations of Biological Interactions Pre Clinical Focus

Cellular Pathway Modulation Studies in Pre-clinical Models

Preclinical investigations into derivatives of 3-(1,4-Diazepan-1-yl)phenol have uncovered significant activity in modulating key cellular pathways. Research has centered on their interactions with neurotransmitter receptors, their impact on cancer cell viability and proliferation, and their mechanisms of action in inflammatory, oxidative stress, and microbial contexts.

Investigation of Receptor Agonism or Antagonism (e.g., 5-HT receptors, GABA receptors, Dopamine receptors, SOS proteins)

Studies have been conducted on derivatives such as 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides for their potential as antagonists for the 5-Hydroxytryptamine 6 (5-HT6) receptor, which is implicated in cognitive processes. In silico screening of these sulphonamide analogues was performed to predict their binding affinities to the 5-HT6 receptor. The research utilized a ligand-based pharmacophore model to evaluate the compounds. The binding affinities (Ki) were predicted, with several analogues showing significant potential for receptor antagonism.

Table 1: Predicted In Silico Binding Affinities (Ki) of 3-(1,4-Diazepanyl)-Methyl-Phenyl-Sulphonamide Analogues for the 5-HT6 Receptor

| Compound ID | Substitution | Predicted Ki (nM) |

| 10a | Unsubstituted | 114.3 |

| 10b | 4-Fluoro | 100.2 |

| 10c | 4-Chloro | 98.7 |

| 10d | 4-Bromo | 102.5 |

| 10e | 4-Methyl | 105.6 |

| 10f | 4-Methoxy | 110.1 |

Assessment of Cellular Proliferation and Viability in In Vitro Cancer Models

The anticancer potential of compounds containing the 1,4-diazepane moiety has been a subject of investigation. A series of 7-(1,4-diazepan)-substituted nih.govoxazolo[4,5-d]pyrimidines were synthesized and evaluated for their anticancer activity against the National Cancer Institute's panel of 60 human cancer cell lines. researchgate.net

Initial screening at a single high dose (10 μM) identified several promising compounds, which were then selected for a more detailed five-dose assay. researchgate.net Two compounds, in particular, demonstrated significant biological activity across various cancer subpanels. These compounds exhibited potent growth inhibitory (GI50), cytostatic (TGI), and cytotoxic (LC50) effects. researchgate.net The GI50 values were in the micromolar range of 0.9-1.9 μM, with cytostatic concentrations (TGI) ranging from 2.1-3.6 μM and cytotoxic concentrations (LC50) between 5.9-7.4 μM. researchgate.net These findings suggest that the 1,4-diazepane structural element can be incorporated into molecules with significant antiproliferative properties. researchgate.net

Table 2: In Vitro Anticancer Activity of Lead 7-(1,4-Diazepan)-substituted nih.govoxazolo[4,5-d]pyrimidines

| Compound | Parameter | Concentration Range (µM) |

| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govoxazolo-[4,5-d]-pyrimidine | GI50 (Growth Inhibitory) | 0.9 - 1.9 |

| TGI (Total Growth Inhibition / Cytostatic) | 2.1 - 3.6 | |

| LC50 (Lethal Concentration / Cytotoxic) | 5.9 - 7.4 | |

| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl nih.govoxazolo[4,5-d]pyrimidine | GI50 (Growth Inhibitory) | 0.9 - 1.9 |

| TGI (Total Growth Inhibition / Cytostatic) | 2.1 - 3.6 | |

| LC50 (Lethal Concentration / Cytotoxic) | 5.9 - 7.4 |

Studies on Apoptotic Pathways and Cell Cycle Modulation

While various benzodiazepine (B76468) and diazepine (B8756704) derivatives have been shown in preclinical studies to induce apoptosis and cause cell cycle arrest in cancer cell lines nih.gov, specific research focusing on the apoptotic and cell cycle modulation effects of this compound itself is not extensively covered in the available scientific literature. For instance, one study on a 1,5-Benzodiazepin-2-one derivative found it could suppress cell cycle progression at the G2/M phase and induce both early and late apoptosis in HepG2 cancer cells. nih.gov However, direct evidence for similar mechanisms for the specific this compound structure remains to be established.

Examination of Anti-inflammatory and Antioxidant Mechanisms in Cellular Contexts

Derivatives incorporating a diazepine structure, such as indolyl benzo[b] nih.govdiazepins, have been evaluated for their antioxidant properties. In these studies, the antioxidant potential was assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Certain compounds within this series demonstrated notable antioxidant activity, indicating that the diazepine scaffold can contribute to free radical scavenging capabilities. The presence of indole (B1671886) and other moieties in conjunction with the diazepine ring appears to influence this activity.

Exploration of Antimicrobial Activity against Various Strains

The antimicrobial potential of diazepine-containing compounds has been explored against several bacterial strains. In one study, a series of novel indolyl benzo[b] nih.govdiazepins were screened for their in vitro antibacterial activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis. The agar (B569324) plate diffusion technique was employed to measure the zone of inhibition at various concentrations. The results indicated that several of the synthesized compounds possessed moderate to significant antibacterial activity against both strains tested, with some compounds showing maximum inhibition. This suggests that the benzo[b] nih.govdiazepine nucleus can serve as a scaffold for the development of new antimicrobial agents.

Table 3: Antimicrobial Activity (Zone of Inhibition in mm) of Indolyl Benzo[b] nih.govdiazepins

| Compound ID | Concentration (µg/ml) | Escherichia coli (Gram-negative) | Bacillus subtilis (Gram-positive) |

| 4a | 25 | 11 | 12 |

| 50 | 14 | 15 | |

| 100 | 17 | 18 | |

| 4b | 25 | 13 | 11 |

| 50 | 16 | 14 | |

| 100 | 19 | 17 | |

| 4e | 25 | 11 | 12 |

| 50 | 14 | 15 | |

| 100 | 17 | 18 | |

| 4f | 25 | 10 | 14 |

| 50 | 13 | 17 | |

| 100 | 16 | 20 | |

| Streptomycin (Standard) | 25 | 15 | 16 |

| 50 | 18 | 19 | |

| 100 | 21 | 22 |

Derivatization and Analog Development for Enhanced Activity or Selectivity

Rational Design and Synthesis of Novel Diazepane-Phenol Conjugates

The rational design of novel diazepane-phenol conjugates is centered on understanding the structure-activity relationships (SAR) of this chemical class. The diazepine (B8756704) ring is a flexible scaffold that can be modified at several positions, while the phenolic hydroxyl group offers a key point for interaction with biological targets or for further derivatization.

Synthetic approaches to novel diazepane-phenol conjugates often involve multi-step sequences. A common strategy is the condensation of a suitably substituted o-phenylenediamine with a carbonyl compound to form the diazepine ring. For instance, the synthesis of 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides, a related class of compounds, involves reacting 3-nitrobenzaldehyde with a substituted 1,4-diazepane, followed by reduction of the nitro group to an amine, and subsequent reaction with a sulfonyl chloride. This general pathway can be adapted to synthesize a variety of derivatives.

The following table illustrates a general synthetic scheme for creating a library of diazepane-phenol conjugates, starting from basic building blocks.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Substituted o-phenylenediamine, α,β-unsaturated ketone | Acid catalyst, reflux | Substituted 1,5-benzodiazepine |

| 2 | 1,4-Diazepane, Phenolic derivative with a reactive group (e.g., aldehyde) | Reductive amination (e.g., NaBH(OAc)₃) | Diazepane-phenol conjugate |

This table represents a generalized synthetic approach and specific conditions may vary based on the desired final compound.

Investigation of Hybrid Molecules Incorporating Other Pharmacophores

An example of this strategy is the synthesis of indolyl benzo[b] chemisgroup.usresearchgate.netdiazepins. These compounds are prepared through the acid-catalyzed cyclocondensation of preformed chalcones (derived from indole (B1671886) carboxaldehydes) with substituted ortho-phenylenediamines researchgate.net. While not directly involving 3-(1,4-diazepan-1-yl)phenol, this methodology demonstrates how the core diazepine structure can be integrated with other pharmacologically relevant moieties.

Synthesis and Biological Evaluation of Positional and Stereoisomers

The spatial arrangement of substituents on the this compound scaffold can significantly impact its biological activity. Therefore, the synthesis and evaluation of positional and stereoisomers are crucial for a comprehensive understanding of its SAR.

Positional Isomers: The position of the hydroxyl group on the phenyl ring (ortho, meta, or para) can influence the molecule's ability to form hydrogen bonds and interact with target proteins. Similarly, substituents on the diazepine ring can be placed at different positions to modulate activity and selectivity. Structure-activity relationship studies of 1,4-benzodiazepines have shown that the position of substituents on the fused benzene ring is critical for their biological effects chemisgroup.usresearchgate.netslideshare.netresearchgate.net. For instance, electron-withdrawing groups at certain positions can enhance activity, while bulky groups at other positions may decrease it.

Stereoisomers: The diazepine ring is not planar and can exist in different conformations. The presence of chiral centers, which can be introduced through substitution, leads to the existence of enantiomers and diastereomers. These stereoisomers can exhibit different biological activities and pharmacokinetic profiles. The synthesis of stereochemically pure isomers often requires asymmetric synthesis or chiral resolution techniques.

The following table summarizes the potential impact of isomeric variations on the biological activity of diazepane-phenol derivatives, based on general principles observed in related compound series.

| Isomeric Variation | Potential Impact on Biological Activity | Rationale |

| Positional Isomerism (e.g., ortho- vs. meta- vs. para-phenol) | Altered receptor binding affinity and selectivity. | The position of the hydroxyl group affects its ability to act as a hydrogen bond donor/acceptor with the target protein. |

| Stereoisomerism (Enantiomers/Diastereomers) | Different enantiomers may exhibit significantly different potencies and efficacies. | Biological targets are often chiral, leading to stereospecific interactions with drug molecules. |

Strategies for Modulating Biological Properties through Derivatization

Derivatization of the this compound scaffold is a powerful tool to fine-tune its biological properties, particularly lipophilicity and metabolic stability.

Lipophilicity: The balance between hydrophilicity and lipophilicity is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The lipophilicity of this compound can be modulated by introducing or modifying substituents. For example, adding alkyl or halogen groups can increase lipophilicity, while incorporating polar groups like hydroxyl or carboxyl moieties can decrease it. Bioisosteric replacement of the phenyl ring with a less lipophilic aromatic heterocycle, such as pyridine, is another strategy to reduce lipophilicity cambridgemedchemconsulting.com.

Metabolic Stability: Phenolic hydroxyl groups are often susceptible to metabolic conjugation reactions, such as glucuronidation, which can lead to rapid clearance of the drug from the body. To improve metabolic stability, the phenolic group can be replaced with a bioisostere that is less prone to metabolism but retains the desired biological activity. Examples of phenol (B47542) bioisosteres include indazoles and other heterocyclic systems that can mimic the hydrogen bonding properties of the phenol researchgate.net. Additionally, introducing fluorine atoms at positions susceptible to metabolic oxidation can block these metabolic pathways and enhance the compound's half-life. The use of small aliphatic rings as bioisosteric replacements for other functional groups can also improve metabolic stability nih.gov.

The table below outlines some common derivatization strategies and their expected impact on biological properties.

| Derivatization Strategy | Target Property | Example Modification | Expected Outcome |

| Modulation of Lipophilicity | Increase Lipophilicity | Introduction of a halogen (e.g., Cl, F) on the phenyl ring. | Improved membrane permeability. |

| Decrease Lipophilicity | Introduction of a hydroxyl or carboxyl group. | Increased aqueous solubility. | |

| Enhancement of Metabolic Stability | Block Metabolic Oxidation | Introduction of fluorine atoms at metabolically labile positions. | Increased in vivo half-life. |

| Replace Metabolically Labile Group | Bioisosteric replacement of the phenol with an indazole. | Reduced clearance through conjugation pathways. |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis (e.g., HPLC, GC-MS)

The determination of a compound's purity is a critical step in its characterization. Chromatographic techniques are powerful tools for separating and quantifying the components of a mixture, making them indispensable for purity assessment.

High-Performance Liquid Chromatography (HPLC) would be a primary technique for evaluating the purity of 3-(1,4-Diazepan-1-yl)phenol. A hypothetical HPLC method could involve a reversed-phase C18 column with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water, buffered to a specific pH to ensure the compound is in a suitable ionic state. Detection by UV-Vis spectrophotometry at a wavelength corresponding to the maximal absorbance of the phenol (B47542) or diazepine (B8756704) ring would allow for sensitive detection. The purity would be determined by the relative area of the main peak corresponding to this compound compared to any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for assessing the presence of volatile or semi-volatile impurities. For GC-MS analysis, derivatization of the phenolic hydroxyl group and the secondary amine in the diazepine ring might be necessary to increase the compound's volatility and thermal stability. The gas chromatograph would separate the components of the sample, and the mass spectrometer would provide detailed structural information for each component, aiding in the identification of any impurities.

A hypothetical comparison of these techniques for the purity assessment of a research batch of this compound is presented in the table below.

| Parameter | HPLC | GC-MS |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |

| Typical Stationary Phase | C18 silica (B1680970) gel | Polysiloxane-based capillary column |

| Typical Mobile Phase | Acetonitrile/Water gradient | Helium or Nitrogen gas |

| Detection | UV-Vis, Mass Spectrometry | Mass Spectrometry |

| Derivatization | Generally not required | May be required for volatility |

| Purity Assessment | Based on peak area percentage | Based on peak area percentage and mass spectral identification |

Metabolite Identification and Profiling (conceptual, no human data)

Understanding the metabolic fate of a compound is crucial in many research contexts. Conceptually, the identification of potential metabolites of this compound could be investigated using in vitro systems, such as liver microsomes or hepatocytes from various species. Following incubation, the resulting mixture would be analyzed, typically by liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Potential metabolic transformations could include:

Phase I Reactions: Oxidation of the aromatic ring to form hydroxylated derivatives, N-dealkylation of the diazepine ring, or oxidation of the aliphatic portion of the diazepine ring.

Phase II Reactions: Glucuronidation or sulfation of the phenolic hydroxyl group or any newly introduced hydroxyl groups.

The high-resolution mass spectrometer would be capable of providing accurate mass measurements of the parent compound and its potential metabolites, allowing for the determination of their elemental compositions. Tandem mass spectrometry (MS/MS) experiments would then be performed to fragment the metabolite ions, providing structural information to pinpoint the site of metabolic modification.

Isotopic Labeling for Mechanistic and Metabolic Pathway Tracing

Isotopic labeling is a powerful technique for tracing the fate of a molecule and elucidating reaction mechanisms. For this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) could be incorporated into its structure.

For example, a ¹³C-labeled version of this compound could be synthesized and used in the aforementioned in vitro metabolic studies. The presence of the ¹³C label would result in a characteristic isotopic pattern in the mass spectrum, making it easier to distinguish metabolites of the compound from endogenous molecules in the biological matrix. This would significantly enhance the confidence in metabolite identification.

Furthermore, isotopic labeling can be instrumental in mechanistic studies. For instance, if a specific chemical reaction involving this compound is being investigated, the use of a deuterated analog could reveal information about the reaction mechanism through the observation of kinetic isotope effects.

The choice of isotopic label and its position within the molecule would be dictated by the specific research question being addressed.

| Isotope | Application in Studying this compound |

| Deuterium (²H) | Elucidation of reaction mechanisms through kinetic isotope effects. |

| Carbon-13 (¹³C) | Tracing metabolic pathways and aiding in metabolite identification by mass spectrometry. |

| Nitrogen-15 (¹⁵N) | Investigating reactions involving the diazepine ring and aiding in metabolite identification. |

Emerging Trends and Future Research Directions for Diazepane Phenol Systems

Integration with Artificial Intelligence and Machine Learning in Compound Design and Prediction

Predictive models can be developed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new virtual compounds, significantly reducing the time and cost associated with early-stage drug development. nih.gov For instance, machine learning models could be trained on existing data from other diazepane derivatives to predict the binding affinity of novel 3-(1,4-diazepan-1-yl)phenol analogs to specific biological targets. This in silico screening allows for the prioritization of compounds with the highest potential for success before they are synthesized in the laboratory.

Table 1: Potential Applications of AI/ML in the Development of Diazepane-Phenol Compounds

| Application Area | Description |

| De Novo Drug Design | Generation of novel diazepane-phenol structures with desired pharmacological properties using generative AI models. nih.gov |

| Virtual Screening | High-throughput computational screening of virtual libraries of diazepane-phenol derivatives to identify potential hits for specific targets. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties to filter out compounds with unfavorable profiles early in the discovery pipeline. nih.gov |

| Target Identification | Identifying potential new biological targets for diazepane-phenol compounds based on their structural features and predicted bioactivities. |

Exploration of Novel Therapeutic Indications based on Mechanistic Discoveries

Future research into diazepane-phenol systems will likely focus on elucidating their precise mechanisms of action to uncover new therapeutic applications. While the broader class of benzodiazepines is well-known for its action on GABA-A receptors, leading to anxiolytic and anticonvulsant effects, novel diazepane derivatives may interact with other targets.

For example, research on related structures has shown engagement with serotonin (B10506) receptors and other central nervous system targets. openpharmaceuticalsciencesjournal.com A deeper understanding of how the structural features of a compound like this compound influence its interaction with various receptors and signaling pathways could pave the way for its investigation in a range of disorders beyond traditional benzodiazepine (B76468) indications. This could include neurodegenerative diseases, inflammatory conditions, or certain types of cancer.

High-Throughput Screening (HTS) of Compound Libraries for New Hits

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. nih.gov In the context of diazepane-phenol systems, HTS could be employed to screen libraries of these compounds against a wide array of biological targets.

This approach can accelerate the identification of "hits"—compounds that show promising activity in a preliminary screen. These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. The integration of HTS with automated synthesis and data analysis platforms further streamlines this process.

Advanced In Vitro Model Development for Efficacy Testing

To better predict the clinical efficacy of new diazepane-phenol compounds, there is a growing emphasis on the development and use of more physiologically relevant in vitro models. These advanced models, such as 3D cell cultures, organoids, and microphysiological systems (organs-on-a-chip), can more accurately mimic the complex environment of human tissues compared to traditional 2D cell cultures.

For neurological applications, in vitro models of the blood-brain barrier can be used to assess the ability of a compound to reach its target in the central nervous system. Similarly, patient-derived cell models can help to evaluate the efficacy of a compound in a more personalized medicine context. The use of these sophisticated models can provide more predictive data on a compound's potential efficacy and safety before it enters clinical trials.

Q & A

Q. Can this compound derivatives be repurposed for metabolic disorders, given their structural similarity to energy metabolism modulators?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.